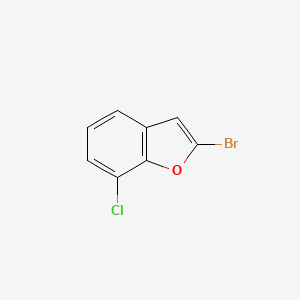

2-Bromo-7-chlorobenzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H4BrClO |

|---|---|

Molekulargewicht |

231.47 g/mol |

IUPAC-Name |

2-bromo-7-chloro-1-benzofuran |

InChI |

InChI=1S/C8H4BrClO/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-4H |

InChI-Schlüssel |

OEIUAHZEKYTEQQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)Cl)OC(=C2)Br |

Herkunft des Produkts |

United States |

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 7 Chlorobenzofuran

Electrophilic Aromatic Substitution (EAS) on the Benzofuran (B130515) Core

The benzofuran scaffold is generally more reactive towards electrophiles than benzene (B151609) itself, with electrophilic attack typically favoring the electron-rich furan (B31954) ring, particularly at the C2 position. slideshare.netuoanbar.edu.iq However, with the C2 position in 2-Bromo-7-chlorobenzofuran already occupied by a bromine atom, subsequent electrophilic substitutions are directed elsewhere on the ring system.

Halogen substituents on aromatic rings exhibit a dual electronic effect: they are deactivating due to their strong electron-withdrawing inductive effect (-I) and ortho-, para-directing due to their electron-donating resonance effect (+M). preprints.orgwikipedia.org

Deactivating Nature : The high electronegativity of both chlorine and bromine withdraws electron density from the benzofuran ring system, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzofuran. libretexts.org Consequently, electrophilic aromatic substitution reactions on this compound generally require more forcing conditions. thieme-connect.de

Directing Effects : The C7-chloro substituent directs incoming electrophiles primarily to its ortho (C6) and para (C4) positions. The resonance effect, which involves the donation of a lone pair of electrons from the halogen, preferentially stabilizes the cationic intermediates (sigma complexes) formed during attack at these positions. masterorganicchemistry.com While the C2-bromo group also has a directing effect, its influence is primarily on the furan portion, and with the benzene ring being the main site for EAS in this blocked system, the C7-chloro group's influence is paramount.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Net Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -Cl | C7 | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating | Ortho (C6), Para (C4) |

| -Br | C2 | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating | Directs to C3 (on furan ring) |

However, the regiochemical outcome of the reaction is controlled by the resonance stabilization (+M) of the intermediate carbocation. Attack at the C4 or C6 positions allows the C7-chloro substituent to participate in resonance stabilization of the sigma complex, lowering the activation energy for these pathways compared to attack at the C5 position. masterorganicchemistry.com DFT (Density Functional Theory) calculations on similar systems have confirmed that halogenation, a form of EAS, preferentially occurs at positions influenced by such directing effects. ehu.eus Therefore, electrophilic attack on the benzene ring of this compound is predicted to yield a mixture of 4- and 6-substituted products.

Nucleophilic Substitution Pathways

Direct nucleophilic substitution on the this compound core is challenging via standard mechanisms, but specific pathways like halogen-metal exchange offer a viable route for functionalization.

The carbon-halogen bonds in this compound are highly resistant to cleavage by SN1 and SN2 mechanisms. youtube.com

C7-Cl Bond : This is an aryl halide bond. The sp² hybridization of the carbon atom, the increased bond strength due to partial double bond character from resonance, and the instability of the corresponding aryl cation make both SN1 and SN2 pathways energetically unfavorable. chemist.sg

C2-Br Bond : This is a vinylic halide bond. Similar to aryl halides, vinylic halides are unreactive in SN1 and SN2 reactions. The sp² hybridized carbon prevents backside attack required for an SN2 reaction, and the resulting vinylic carbocation for an SN1 pathway is highly unstable. chemist.sgsavemyexams.com

Therefore, displacing either the bromine or chlorine atom through a direct nucleophilic attack under typical SN1/SN2 conditions is not a feasible reaction pathway.

A powerful method for the functionalization of aryl and vinyl halides is the halogen-metal exchange reaction. scribd.com This process typically involves reacting the halo-compound with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium), at low temperatures. tcnj.edu

In the case of this compound, the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond suggests that the exchange will occur selectively at the C2 position. This reaction would replace the bromine atom with a metal (typically lithium), forming a potent nucleophilic intermediate, 7-chloro-2-lithiobenzofuran.

This organometallic intermediate is not typically isolated but is "quenched" in situ by adding an electrophile. This two-step sequence allows for the introduction of a wide variety of functional groups at the C2 position. For instance, quenching with carbon dioxide (CO₂) followed by an acidic workup would yield 7-chlorobenzofuran-2-carboxylic acid. Studies on related dihalobenzofurans confirm that such metal-halogen exchanges are effective for creating reactive intermediates for further synthesis. nih.govnih.gov

| Position | Bond | Reactivity Pathway | Feasibility | Notes |

|---|---|---|---|---|

| C2 | C-Br | SN1 / SN2 | Very Low | Unreactive vinylic halide. chemist.sg |

| C7 | C-Cl | SN1 / SN2 | Very Low | Unreactive aryl halide. chemist.sg |

| C2 | C-Br | Halogen-Metal Exchange | High | Preferred site over C7-Cl for exchange. scribd.com |

| C7 | C-Cl | Halogen-Metal Exchange | Low | C-Br bond is more reactive. scribd.com |

Reactivity at the Furan Ring Moiety

The furan ring is inherently the more reactive of the two rings in the benzofuran system due to its higher electron density. slideshare.netuoanbar.edu.iq In this compound, the reactivity of this moiety is significantly influenced by the C2-bromo substituent.

While electrophilic attack on an unsubstituted benzofuran favors the C2 position, this site is blocked. Any potential electrophilic attack on the furan ring would therefore be directed to the C3 position, though this would be in competition with substitution on the activated C4 and C6 positions of the benzene ring.

The furan ring can also undergo addition reactions. For example, catalytic hydrogenation can reduce the 2,3-double bond to yield the corresponding 2,3-dihydrobenzofuran (B1216630) (coumaran) derivative. slideshare.net Furthermore, furan rings are known to participate in cycloaddition reactions, such as the Diels-Alder reaction. However, the electron-withdrawing nature of the halogen substituents on this compound would likely decrease its reactivity as a diene in such cycloadditions. nih.gov The most significant reaction at the furan ring remains the halogen-metal exchange at the C2 position, which serves as a gateway to a wide array of 2-substituted derivatives.

Cycloaddition Reactions

The furan moiety within the benzofuran structure can participate in cycloaddition reactions, although its aromatic character makes it less reactive than a simple alkene. In principle, the 2,3-double bond can act as a dienophile or, in some cases, the furan ring can act as a diene in Diels-Alder reactions. For instance, derivatives of 2-benzylidene-1-benzofuran-3-ones (aurones) are known to undergo various cycloaddition reactions to construct diverse fused or spiro heterocyclic systems. nih.gov

However, for this compound, the electron-withdrawing effects of the bromine and chlorine atoms reduce the nucleophilicity and dienic character of the furan ring, making it less prone to participate in cycloadditions compared to electron-rich benzofurans. Specific studies documenting cycloaddition reactions directly involving this compound are not prominent in the surveyed literature.

Addition and Rearrangement Processes

The electron-rich 2,3-double bond of the furan ring is susceptible to electrophilic addition. firsthope.co.in The general mechanism involves the initial attack of an electrophile on the π-bond to form a carbocation intermediate, which is then intercepted by a nucleophile. pressbooks.pubunizin.org Halogens like bromine and chlorine can add across the double bond, typically forming a cyclic halonium ion intermediate, followed by anti-addition of the halide anion. libretexts.org

In the case of this compound, the nucleophilicity of the double bond is diminished by the attached halogens. Electrophilic attack would likely occur at the C3 position to avoid placing a positive charge adjacent to the electron-withdrawing bromine atom at C2. Subsequent rearrangement or nucleophilic attack would lead to the final product. While this reactivity is mechanistically plausible, specific examples of addition reactions with this compound are not extensively documented.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of halo-benzofurans. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for highly selective transformations.

The general reactivity trend for aryl halides in palladium-catalyzed coupling reactions is I > Br > Cl, which is foundational to the selective functionalization of this molecule. researchgate.netwikipedia.org The carbon-bromine bond at the 2-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bond at the 7-position. This difference enables the selective formation of a new carbon-carbon bond at the C2 position while leaving the C7-Cl bond intact for potential subsequent reactions.

Suzuki, Stille, and Sonogashira Coupling with Halogenated Benzofurans

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. researchgate.net For this compound, the Suzuki coupling would selectively occur at the C2-Br position. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like sodium carbonate or potassium carbonate, and a solvent system such as toluene/water or dioxane/water. uni-rostock.de The site-selectivity for similar polyhalogenated benzofurans has been predicted to favor the C2 position over other positions like C3 or C5. researchgate.netscispace.com

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, it proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The higher reactivity of the C-Br bond ensures that this compound will couple selectively at the 2-position with various organostannanes. uwindsor.ca The reaction is valued for its tolerance of a wide range of functional groups. uwindsor.ca

Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper(I) salts. wikipedia.org When applied to this compound, the reaction selectively yields a 2-alkynyl-7-chlorobenzofuran. The reactivity order of aryl halides (I > Br > Cl) is well-established for this transformation, ensuring predictable site-selectivity. wikipedia.org

Below is a table summarizing generalized conditions for these selective cross-coupling reactions at the C2 position of this compound.

| Reaction Type | Coupling Partner | Typical Catalyst(s) | Typical Base | Typical Solvent(s) | Selective Position |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, H₂O | C2 |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ | (Often not required) | THF, DMF, Toluene | C2 |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | C2 |

C-H Activation and Direct Arylation

Direct C-H activation is a modern synthetic strategy that avoids the pre-functionalization of substrates, such as the preparation of organometallic reagents. noelresearchgroup.com In the context of benzofurans, palladium-catalyzed direct arylation often occurs with high regioselectivity at the C2-position. researchgate.net However, in this compound, the C2 position is blocked. Therefore, C-H activation is expected to occur at the next most reactive site, the C3 position. The mechanism typically involves a concerted metalation-deprotonation pathway or oxidative addition. researchgate.netsnnu.edu.cn

The reaction of 2-substituted benzofurans with aryl bromides has been shown to proceed at the C3 position. researchgate.net This transformation typically employs a palladium catalyst (e.g., Pd(OAc)₂), often with a phosphine (B1218219) or nitrogen-based ligand, and a base such as potassium carbonate or cesium pivalate (B1233124) in a high-boiling polar aprotic solvent like DMAc or DMF. researchgate.netresearchgate.net This method provides a complementary route to functionalize the furan ring of this compound.

Oxidative and Reductive Transformations of this compound

Oxidative Transformations: The furan ring of benzofuran is susceptible to oxidation. Biomimetic oxidation studies on benzofuran and its methyl-substituted derivatives using hydrogen peroxide and manganese(III) porphyrin catalysts show that the reaction proceeds through the initial epoxidation of the 2,3-double bond. mdpi.com This reactive epoxide can then undergo subsequent reactions, including ring-opening to form salicylaldehyde (B1680747) derivatives or other rearranged products. mdpi.com Applying this to this compound would likely lead to cleavage of the furan ring, offering a pathway to highly functionalized benzene derivatives. Additionally, the oxidation of acetyl groups on the benzofuran ring to carboxylic acids via haloform reactions has been reported, demonstrating that functional groups attached to the core can be transformed selectively. oup.com

Reductive Transformations: The reduction of the benzofuran ring system can be achieved under various conditions. Catalytic hydrogenation can reduce the 2,3-double bond to afford a 2,3-dihydrobenzofuran. However, under more forcing conditions or with specific catalysts, this process can also lead to dehalogenation, potentially removing the bromine or chlorine atoms. The reduction of functional groups on the benzofuran scaffold, such as the conversion of an aldehyde to an alcohol, can also be performed. Specific studies detailing the reductive transformations of this compound are limited, but the general reactivity of the benzofuran nucleus and aryl halides suggests these pathways are accessible.

Derivatization and Functionalization Strategies for 2 Bromo 7 Chlorobenzofuran

Selective Functionalization at Specific Positions of the Dihalogenated Benzofuran (B130515) Core

The strategic derivatization of the 2-bromo-7-chlorobenzofuran scaffold hinges on the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In many common cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity difference allows for selective functionalization at the C-2 position, leaving the C-7 chloro substituent intact for potential subsequent transformations. This selectivity is primarily governed by the bond dissociation energies and the kinetics of oxidative addition to a low-valent transition metal catalyst, typically palladium(0). The general order of reactivity for halogens in such palladium-catalyzed reactions is I > Br > Cl > F. nrochemistry.comlibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions are anticipated to proceed selectively at the more labile C-2 bromine position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for creating C-C bonds. researchgate.net When this compound is subjected to Suzuki-Miyaura conditions, the oxidative addition of the palladium(0) catalyst is expected to occur preferentially at the C-Br bond. nih.gov This allows for the selective introduction of an aryl or vinyl group at the 2-position. A study on the regioselective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrated that Pd-catalyzed Suzuki coupling occurs exclusively at the C-Br bond, leaving the C-Cl bond untouched. nih.gov This provides a strong precedent for the expected outcome with this compound.

| Reagent | Catalyst System | Product |

| Arylboronic acid | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | 2-Aryl-7-chlorobenzofuran |

| Vinylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Vinyl-7-chlorobenzofuran |

This table illustrates the expected selective Suzuki-Miyaura coupling at the C-2 position of this compound based on established principles.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity trend of halogens (I > Br > Cl) is well-established for this reaction, indicating that this compound would selectively react at the C-2 position to yield 2-alkynyl-7-chlorobenzofuran derivatives. nrochemistry.comlibretexts.org These products are valuable intermediates for the synthesis of more complex heterocyclic systems. Research on the coupling of disubstituted quinolines, such as 2-bromo-4-iodo-quinoline, shows that the reaction occurs selectively at the position of the more reactive halogen. libretexts.org

| Reagent | Catalyst System | Product |

| Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 2-Alkynyl-7-chlorobenzofuran |

This table shows the predicted outcome for the selective Sonogashira coupling with this compound, targeting the C-2 position.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, a transformation of significant importance in medicinal chemistry. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination also follows the established halogen reactivity pattern, allowing for the selective amination of this compound at the C-2 position. libretexts.org This strategy provides a direct route to 2-amino-7-chlorobenzofuran derivatives, which are key synthons for various biologically active compounds. The choice of phosphine (B1218219) ligand is critical for achieving high efficiency and can be tailored to the specific amine coupling partner. numberanalytics.com

| Reagent | Catalyst System | Product |

| Primary/Secondary Amine | Pd₂(dba)₃, Bulky Phosphine Ligand, Base (e.g., NaOtBu) | N-(7-chlorobenzofuran-2-yl)amine |

This table outlines the expected selective Buchwald-Hartwig amination at the C-2 position of this compound.

Metal-Halogen Exchange

Another fundamental strategy for selective functionalization is the metal-halogen exchange, most commonly performed with organolithium reagents like n-butyllithium (n-BuLi). wikipedia.org This reaction is kinetically controlled, and the rate of exchange follows the trend I > Br > Cl, meaning the bromine at the C-2 position of this compound will be selectively exchanged for lithium. wikipedia.orgias.ac.in The resulting 7-chloro-2-lithiobenzofuran is a potent nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides), allowing for the introduction of diverse functional groups exclusively at the 2-position. A thesis by Arias Echeverría mentions the halogen/metal exchange at the C-2 position of a 2-brominated benzofuran derivative as a viable synthetic step. ehu.eus

| Reagent Sequence | Intermediate | Final Product |

| 1. n-BuLi, THF, -78 °C2. Electrophile (E⁺) | 7-Chloro-2-lithiobenzofuran | 2-E-7-chlorobenzofuran |

This table summarizes the two-step process of selective functionalization via metal-halogen exchange at the C-2 position.

This selective approach, leveraging the inherent reactivity differences between the two halogen atoms, provides a robust and predictable platform for the stepwise elaboration of the this compound core, enabling the synthesis of a wide range of complex and functionally diverse derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 7 Chlorobenzofuran Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D Techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR techniques are leveraged to map the connectivity and chemical environment of each atom within a molecule.

For derivatives of 2-bromo-7-chlorobenzofuran, ¹H NMR spectroscopy provides critical information on the number, type, and proximity of protons. For instance, in the related compound, 3-(5-(tert-Butyl)-7-chlorobenzofuran-2-yl)quinoxaline-2-carboxylic acid, the aromatic protons on the benzofuran (B130515) ring appear as distinct singlets at 7.61 and 7.79 ppm, while the furan-H presents a singlet at 7.80 ppm. rsc.org The characteristic chemical shifts and coupling constants of the aromatic protons are influenced by the substitution pattern of the benzofuran core.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In a derivative like 2-bromo-5-chlorobenzofuran (B13366817), the carbon atoms of the benzofuran ring exhibit signals at specific chemical shifts: 154.1, 129.9, 129.8, 129.2, 124.5, 119.7, 111.9, and 108.0 ppm. rsc.org The position of the bromine and chlorine substituents significantly influences the electronic environment of the adjacent carbon atoms, leading to predictable shifts in their resonance frequencies.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzofuran Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3-(5-(tert-Butyl)-7-chlorobenzofuran-2-yl)quinoxaline-2-carboxylic acid | 1.36 (s, 9H, t-Bu), 7.61 (s, 1H, Ben-H), 7.79 (s, 1H, Ben-H), 7.80 (s, 1H, Furan-H) | 31.73, 35.24, 110.09, 115.56, 117.95, 124.66, 129.38, 129.41, 129.70, 132.21, 132.64, 139.83, 140.22, 141.43, 146.29, 148.73, 149.31, 152.83, 167.69 | rsc.orgclockss.org |

| 2-Bromo-5-chlorobenzofuran | 7.48 (d, J=2.2 Hz, 1H), 7.36 (d, J=8.7 Hz, 1H), 7.22 (dd, J=8.7, 2.2 Hz, 1H), 6.68 (s, 1H) | 154.1, 129.9, 129.8, 129.2, 124.5, 119.7, 111.9, 108.0 | rsc.org |

| (5-Bromo-7-chlorobenzofuran-2-yl)methanol | 7.84 (s, 1H), 7.63 (s, 1H) | Not available | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS allows for the calculation of a unique molecular formula.

For derivatives of this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used. The resulting mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature provides a definitive confirmation of the presence and number of these halogen atoms in the molecule. For example, the HRMS (EI) of 2-bromo-5-chlorobenzofuran was calculated to be 229.9134 for C₈H₄OClBr and found to be 229.9137, confirming its elemental composition. rsc.org

Table 2: HRMS Data for Representative Benzofuran Derivatives

| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |

| 2-Bromo-5-chlorobenzofuran | EI | 229.9134 | 229.9137 | rsc.org |

| 2-(2-(2-Chlorobenzyloxy)benzoyl)-5,7-dibromobenzofuran | ESI | 542.8797 ([M+Na]⁺) | 542.8563 | mdpi.com |

| 3-(5-chlorobenzofuran-2-yl)-4-hydroxypent-3-en-2-one | ESI | Not available | Not available | rsc.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending, etc.), and the frequencies of these absorptions are characteristic of specific bonds.

In the FT-IR spectrum of a this compound derivative, one would expect to observe characteristic absorption bands for the C-Br and C-Cl bonds, typically in the fingerprint region (below 1000 cm⁻¹). For instance, a derivative containing a C-Br bond shows a stretching vibration at 576 cm⁻¹, while a C-Cl bond exhibits a stretch at 738 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are observed in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring is also a key diagnostic peak. For example, in 2-bromo-5-chlorobenzofuran, characteristic IR peaks are observed at 2926, 1724, 1614, 1537, 1439, 1252, 1163, and 1074 cm⁻¹. rsc.org

Table 3: Key FT-IR Absorption Bands for Benzofuran Derivatives

| Functional Group | Typical Absorption Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | >3000 | rsc.org |

| C=C Aromatic Stretch | 1600-1450 | rsc.org |

| C-O-C Stretch (furan) | ~1250 | rsc.org |

| C-Cl Stretch | ~740 | researchgate.net |

| C-Br Stretch | ~580 | researchgate.net |

Electronic Absorption and Emission Spectroscopy for Optical Properties (e.g., UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the optical properties of molecules, which are determined by their electronic structure and the transitions between electronic energy levels. The benzofuran scaffold is known to be a good chromophore and fluorophore, and its properties are sensitive to substitution.

The UV-Vis absorption spectrum of a this compound derivative would be expected to show characteristic absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the nature and position of the substituents. While specific UV-Vis data for this compound is scarce, studies on related compounds show that the introduction of auxochromes or chromophores can significantly shift the absorption maxima. researchgate.net

Fluorescence spectroscopy can provide information about the excited state properties of these molecules. Many benzofuran derivatives exhibit fluorescence, and their emission spectra, quantum yields, and lifetimes are valuable parameters for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. The presence of heavy atoms like bromine can, in some cases, lead to quenching of fluorescence due to an increased rate of intersystem crossing to the triplet state.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

Computational Chemistry and Theoretical Investigations of 2 Bromo 7 Chlorobenzofuran

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For a compound like 2-Bromo-7-chlorobenzofuran, Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy. nih.gov Functionals such as B3LYP or the meta-hybrid M06-2X, paired with basis sets like 6-311++G(d,p) or aug-cc-pVTZ, are commonly employed for geometry optimization and electronic property calculations of halogenated organic molecules. nih.govacs.orgresearchgate.net

These calculations yield a detailed picture of the molecule's ground-state geometry, including precise bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the benzofuran (B130515) ring system is a key structural feature that would be confirmed and quantified by these methods.

A primary output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.com The energy of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring, while the LUMO may have significant contributions from the carbon atoms attached to the electronegative halogen and oxygen atoms.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior.

Interactive Table 1: Illustrative Global Reactivity Descriptors Calculated from FMO Energies (Note: The values below are illustrative examples based on typical DFT results for similar molecules and are not from a specific calculation on this compound.)

| Descriptor | Formula | Typical Predicted Value | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~5.0 - 6.0 eV | Indicates kinetic stability; a larger gap suggests lower reactivity. mdpi.com |

| Ionization Potential (IP) | -EHOMO | ~7.0 - 8.0 eV | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | ~1.0 - 2.0 eV | Energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | ~2.5 - 3.0 eV | Measures resistance to change in electron distribution. mdpi.com |

| Electronegativity (χ) | (IP + EA) / 2 | ~4.0 - 5.0 eV | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | ~2.5 - 4.0 eV | Measures the propensity to accept electrons. |

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecular surface. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) near the hydrogen atoms and potentially a "sigma-hole" on the bromine atom, indicating sites for nucleophilic interaction. mdpi.commdpi.com

Reaction Mechanism Elucidation via Computational Pathways (e.g., Transition State Analysis)

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and, crucially, transition states. wikipedia.org For this compound, several reaction types could be investigated.

Electrophilic Aromatic Substitution: The bromination or nitration of the benzofuran ring could be modeled. DFT calculations can determine the relative energies of the possible intermediates (arenium ions) formed by electrophilic attack at different positions on the benzene (B151609) ring. mdpi.com According to Hammond's postulate, the stability of these intermediates is related to the energy of the transition state leading to them, thus allowing prediction of the most likely substitution pattern. mdpi.com

Nucleophilic Substitution and Cross-Coupling Reactions: The C-Br and C-Cl bonds are potential sites for reactions like Suzuki or Heck cross-coupling, which are vital in synthetic chemistry. acs.org Computational modeling can predict which halogen is more likely to react. This is achieved by calculating the transition states for the oxidative addition step to a metal catalyst (e.g., palladium). The reaction with the lower activation energy barrier will be favored. Generally, the C-Br bond is weaker and more polarizable than the C-Cl bond, suggesting it would be the more reactive site.

Transition State Theory: The core of reaction mechanism analysis is locating the transition state (TS), which is a first-order saddle point on the potential energy surface. wikipedia.org A frequency analysis of the optimized TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting reactants to products. acs.org The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which determines the reaction rate. wikipedia.org For complex, multi-step reactions, each step will have its own transition state, and the step with the highest activation energy is the rate-determining step. masterorganicchemistry.comrsc.org

Prediction of Spectroscopic Signatures and Conformational Landscapes

Computational methods can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing a molecule.

Vibrational Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies corresponding to a molecule's normal modes. These theoretical frequencies can be correlated with experimental data from Infrared (IR) and Raman spectroscopy. nih.gov While raw calculated frequencies are often higher than experimental values due to the harmonic approximation and basis set limitations, uniform scaling factors are typically applied to improve agreement. nih.gov By analyzing the atomic motions of each calculated mode, a definitive assignment of the experimental spectral bands can be made. researchgate.net

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. acs.org These calculations can help assign peaks in complex experimental spectra and can be particularly useful for distinguishing between isomers.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. researchgate.netresearchgate.net The calculations can identify the specific molecular orbital transitions (e.g., π → π*) responsible for the observed absorption bands. researchgate.net

Conformational Landscapes: The benzofuran core of this compound is rigid and planar. Therefore, unlike flexible molecules, it does not have a complex conformational landscape of different rotamers (conformational isomers). Computational analysis would confirm the planar minimum energy structure. If the molecule had flexible side chains, computational methods would be essential for exploring the potential energy surface to identify all stable conformers and their relative energies. acs.org

Interactive Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (Note: This table is a hypothetical example for this compound, based on typical results for similar halogenated aromatic compounds.)

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (cm⁻¹, Scaled) | Assignment (Potential Energy Distribution %) |

| ~3100 | ~3100 | ~3095 | ν(C-H) on benzene ring (98%) |

| ~1610 | ~1615 | ~1612 | ν(C=C) aromatic stretch (85%) |

| ~1250 | Not observed | ~1245 | νasym(C-O-C) furan (B31954) ring stretch (70%) |

| ~1080 | ~1082 | ~1078 | Benzene ring breathing mode |

| ~880 | ~885 | ~875 | C-H out-of-plane bend (90%) |

| ~750 | Not observed | ~748 | ν(C-Cl) stretch (65%) |

| ~650 | ~655 | ~645 | ν(C-Br) stretch (70%) |

ν: stretching; asym: asymmetric.

Molecular Modeling and Simulation Studies for Intermolecular Interactions

Beyond the properties of a single molecule, computational modeling can reveal how molecules of this compound interact with each other in the solid state or with other molecules in solution. These non-covalent interactions govern crystal packing, solubility, and biological activity.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a rigorous method for analyzing the electron density (ρ) to characterize chemical bonds and intermolecular interactions. acs.orgnih.gov By locating bond critical points (BCPs) between interacting atoms, the strength and nature of the interaction can be determined. nih.goviucr.org For example, the presence of a BCP between the bromine of one molecule and the oxygen of another would provide definitive evidence of a Br···O halogen bond. The values of the electron density and its Laplacian at the BCP distinguish between shared-shell (covalent) and closed-shell (non-covalent) interactions. nih.gov

Energy Framework Analysis: This method, often used in conjunction with Hirshfeld analysis, calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. mdpi.com The energies (electrostatic, polarization, dispersion, and repulsion) are represented as cylinders connecting molecular centroids, with the cylinder thickness proportional to the interaction strength. This provides a clear and quantitative visualization of the supramolecular architecture and the dominant forces holding the crystal together. mdpi.com

Applications of 2 Bromo 7 Chlorobenzofuran in Advanced Chemical Science

Utility as Building Blocks in Complex Organic Synthesis

The primary application of 2-Bromo-7-chlorobenzofuran in organic synthesis lies in its role as a versatile scaffold. The carbon-bromine bond at the 2-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of functional groups, leading to the generation of diverse molecular libraries.

The reactivity of the C-Br bond is significantly higher than that of the C-Cl bond in palladium-catalyzed reactions, allowing for selective functionalization at the 2-position. This differential reactivity is a key advantage in multi-step syntheses.

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The reaction of this compound with various boronic acids or esters in the presence of a palladium catalyst and a base can be used to introduce aryl, heteroaryl, or vinyl substituents at the 2-position. researchgate.netnih.govscholaris.ca This is one of the most widely used methods for creating biaryl structures, which are common motifs in pharmaceuticals and materials science. researchgate.net

Heck-Mizoroki Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with alkenes to form 2-alkenylbenzofurans. ehu.eus These products can serve as intermediates for the synthesis of more complex natural products or as components of organic materials.

Sonogashira Coupling: The coupling of this compound with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would yield 2-alkynylbenzofurans. rsc.orgorganic-chemistry.orglibretexts.orgbeilstein-journals.org These compounds are valuable precursors for the synthesis of polymers, and other complex organic molecules through further transformations of the alkyne group. organic-chemistry.orglibretexts.org

The following table summarizes these potential transformations:

| Reaction | Coupling Partner | Potential Product | Significance |

| Suzuki-Miyaura Coupling | Arylboronic acid | 2-Aryl-7-chlorobenzofuran | Synthesis of biaryl compounds for pharmaceuticals and materials. researchgate.netnih.govscholaris.ca |

| Heck-Mizoroki Coupling | Alkene | 2-Alkenyl-7-chlorobenzofuran | Access to complex natural product scaffolds and functional materials. ehu.eus |

| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-7-chlorobenzofuran | Precursors for polymers and complex organic molecules. rsc.orgorganic-chemistry.orglibretexts.orgbeilstein-journals.org |

Integration into Novel Organic Materials and Functional Devices (e.g., Organic Transistors)

The benzofuran (B130515) core is a recognized structural element in the design of organic electronic materials. rsc.org The ability to functionalize this compound at the 2-position through the cross-coupling reactions mentioned above opens up possibilities for its integration into novel organic materials with tailored electronic and photophysical properties.

By introducing specific organic semiconductor moieties, it is conceivable that derivatives of this compound could be developed for applications in devices such as:

Organic Field-Effect Transistors (OFETs): The extended π-conjugated systems that can be created by arylating the benzofuran core are essential for charge transport in OFETs.

Organic Light-Emitting Diodes (OLEDs): By attaching fluorescent or phosphorescent groups, novel emissive materials for OLEDs could be synthesized.

Organic Photovoltaics (OPVs): Derivatives of this compound could potentially act as electron-donor or electron-acceptor materials in the active layer of organic solar cells.

The following table illustrates potential functional groups that could be introduced and their relevance to organic materials:

| Functional Group Introduced via Cross-Coupling | Potential Application Area | Rationale |

| Thiophene/Oligothiophene | OFETs, OPVs | Enhances π-conjugation and charge mobility. |

| Phenylacetylene | Organic Wires, OLEDs | Creates rigid, linear conjugated systems. |

| Anthracene/Pyrene | OLEDs | Introduces highly fluorescent or phosphorescent properties. |

| Carbazole | OLEDs, OPVs | Acts as a good hole-transporting and electron-donating unit. |

While direct experimental evidence for the use of this compound in such devices is not yet present in the literature, the foundational chemistry of benzofuran derivatives strongly supports this potential research direction. rsc.org

Exploration as Chemical Probes in Non-Biological Systems

Currently, there is no available scientific literature that documents the exploration or application of this compound as a chemical probe in non-biological systems. The development of chemical probes often relies on specific photophysical properties (like fluorescence) or unique binding capabilities, which have not yet been reported for this particular compound.

Emerging Research Directions and Future Outlook in Dihalogenated Benzofuran Chemistry

Development of Sustainable and Green Synthetic Protocols

The chemical industry's increasing focus on sustainability has spurred the development of greener synthetic methods for a wide array of molecules, including benzofuran (B130515) derivatives. The future of dihalogenated benzofuran synthesis lies in methodologies that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Recent advancements in the broader field of benzofuran synthesis highlight the potential for greener approaches applicable to their dihalogenated counterparts. For instance, protocols using commercially available and recyclable catalysts like palladium-on-carbon (Pd/C) have been developed for the synthesis of benzofurans from substituted phenols. chemistryviews.org These catalysts are air-stable, easily removed by filtration, and can be reused multiple times, aligning with the principles of green chemistry. chemistryviews.org Another promising avenue is the use of visible-light-mediated reactions, which can proceed under mild conditions without the need for photocatalysts. mdpi.com This approach has been successfully used for the synthesis of 2,3-dihydrobenzofuran (B1216630) chalcogenides and could be adapted for the synthesis of dihalogenated benzofurans. mdpi.com Furthermore, microwave-assisted synthesis offers a way to rapidly produce benzofuran derivatives, often with higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The use of eco-friendly catalysts and solvent-free or solvent-drop grinding methods are also being explored to create more sustainable synthetic pathways. researchgate.net

One-pot synthesis, where multiple reaction steps are carried out in the same vessel, is another key strategy for improving the efficiency and sustainability of chemical synthesis. acs.orgnih.gov For dihalogenated benzofurans, this could involve, for example, a sequence of halogenation and cyclization reactions without the need to isolate intermediates. The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, is also a promising green alternative to traditional organic solvents. acs.org

The table below summarizes some emerging green synthetic strategies and their potential applicability to dihalogenated benzofurans.

| Green Synthetic Strategy | Key Advantages | Potential for Dihalogenated Benzofurans |

| Recyclable Catalysts (e.g., Pd/C) | Reduced metal waste, cost-effective, ease of separation. chemistryviews.org | Applicable to cross-coupling and cyclization reactions for building the dihalogenated benzofuran core. |

| Visible-Light-Mediated Synthesis | Mild reaction conditions, energy-efficient, reduced need for harsh reagents. mdpi.com | Could enable novel cyclization or functionalization reactions on halogenated precursors. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, better process control. researchgate.net | Can accelerate the synthesis of dihalogenated benzofuran intermediates and final products. |

| One-Pot Reactions | Increased efficiency, reduced solvent waste and purification steps. acs.orgnih.gov | Streamlining the synthesis of complex dihalogenated benzofurans from simple starting materials. |

| Eco-Friendly Solvents (e.g., DES) | Low toxicity, often biodegradable, can enhance reaction rates. acs.org | Replacing hazardous organic solvents in existing synthetic routes. |

Discovery of Unprecedented Reactivity Modes

The presence of two halogen atoms on the benzofuran scaffold, such as in 2-Bromo-7-chlorobenzofuran, opens the door to novel and selective chemical transformations. A key area of emerging research is the selective functionalization of one halogen over the other, which allows for the stepwise and controlled construction of complex molecules. This differential reactivity is a cornerstone for creating a diverse range of derivatives from a single dihalogenated precursor.

Recent studies have shown that different halogen atoms on a benzofuran ring exhibit distinct reactivity in cross-coupling reactions. For instance, in nickel-catalyzed cross-coupling reactions of 2-halogenated benzofurans with arylboronic acids, the reactivity order was found to be F > I > Br ≈ Cl. nii.ac.jpnih.gov This suggests that in a molecule like this compound, it might be possible to selectively react at the bromo position while leaving the chloro position intact, or vice-versa, by carefully choosing the catalyst and reaction conditions. This "orthogonal" reactivity is highly valuable for the modular synthesis of complex molecules. nih.gov

Another burgeoning area is the C-H functionalization of benzofurans. nsf.govnih.govnih.gov This powerful technique allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at positions that were previously unreactive, without the need for pre-functionalization. For dihalogenated benzofurans, C-H activation could be used to introduce additional functional groups, further increasing their molecular complexity. For example, a rhodium-catalyzed C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization has been used for the enantioselective synthesis of 2,3-dihydrobenzofurans. nih.gov Applying such methods to dihalogenated systems could lead to the synthesis of chiral, highly functionalized benzofuran derivatives.

The development of novel catalytic systems is central to unlocking new reactivity modes. For example, ruthenium-catalyzed C-H alkenylation and aerobic annulation have been used to synthesize 2,3-diarylbenzofurans. rsc.org The application of such catalysts to dihalogenated benzofurans could lead to new types of polycyclic aromatic compounds. The table below outlines some of these emerging reactivity modes.

| Reactivity Mode | Description | Significance for Dihalogenated Benzofurans |

| Orthogonal Cross-Coupling | Selective reaction at one halogen atom in the presence of another. nih.gov | Allows for stepwise and controlled diversification of the benzofuran core. |

| C-H Functionalization | Direct formation of new bonds at previously unreactive C-H positions. nsf.govnih.govnih.gov | Enables the introduction of additional functional groups without pre-functionalization. |

| Catalytic Annulation | Formation of new rings fused to the benzofuran scaffold using transition metal catalysts. rsc.org | Provides access to complex, polycyclic aromatic systems with potential applications in materials science. |

| Heck-Type Reactions | Palladium-catalyzed arylation at the C-2 position of the benzofuran ring. nsf.gov | Offers a mild and robust method for introducing aryl groups, which can be used to tune the electronic properties of the molecule. |

Rational Design of New Functional Materials and Advanced Intermediates

Dihalogenated benzofurans are not just a synthetic curiosity; they are poised to become crucial components in the development of new functional materials and serve as versatile building blocks for the synthesis of complex organic molecules. The ability to precisely tune their electronic and steric properties through the introduction of two different halogens, and the subsequent selective functionalization of these halogens, makes them highly attractive for a range of applications.

In materials science, benzofuran derivatives are being explored for their electronic properties, offering potential advantages over more traditional thiophene-containing polymers in some applications. nsf.gov The introduction of halogens can significantly influence the electronic characteristics of these materials, such as their HOMO/LUMO energy levels and their packing in the solid state. acs.org This makes dihalogenated benzofurans interesting candidates for the design of new organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and other optoelectronic devices. The intermolecular interactions of halogenated benzofurans can lead to enhanced solid-state emission, a desirable property for many applications. acs.org

As advanced intermediates, dihalogenated benzofurans offer a platform for the synthesis of a wide variety of more complex molecules, particularly in the field of medicinal chemistry. Benzofuran derivatives are known to possess a broad spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties. nih.govnih.gov The presence of halogen atoms can enhance these biological activities, in part due to their ability to form halogen bonds with biological targets. nih.gov Dihalogenated benzofurans can serve as starting points for the synthesis of libraries of potential drug candidates through sequential cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships. For instance, a this compound could be functionalized at the 2-position with one group and at the 7-position with another, leading to a vast number of possible derivatives from a single starting material.

The use of halogenated benzofurans as intermediates is exemplified by their role in the synthesis of bioactive natural products and pharmaceuticals. rsc.orgnih.gov The development of efficient methods for the synthesis and functionalization of dihalogenated benzofurans will undoubtedly accelerate the discovery of new molecules with valuable applications in medicine and materials science.

Q & A

Q. What are the primary synthetic challenges in obtaining 2-Bromo-7-chlorobenzofuran, and how can they be methodologically addressed?

The synthesis of this compound is complicated by low yields when using 2,3-dihydroxybenzaldehyde as a precursor. A reported strategy involves halogenation with reagents like CBr₄ and PPh₃, but reproducibility issues arise due to steric hindrance and competing side reactions. To mitigate this, researchers should optimize reaction conditions (e.g., controlled temperature, inert atmosphere) and consider alternative catalysts (e.g., Pd-based systems for cross-coupling). Purification via column chromatography with gradient elution is recommended to isolate the product .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and aromaticity.

- Mass Spectrometry (HRMS) : For molecular weight validation and isotopic pattern analysis of bromine/chlorine.

- X-ray Crystallography : To resolve structural ambiguities (e.g., bond angles, crystal packing), as demonstrated for related bromo-chloro benzofuran derivatives .

Q. How does the stability of this compound influence storage protocols?

Brominated benzofurans are sensitive to light and moisture. Storage at 0–6°C under nitrogen is advised, with desiccants like silica gel to prevent hydrolysis. Stability should be monitored via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often stem from variations in starting material purity (e.g., dihydroxybenzaldehyde isomers) and reaction scalability. Researchers should:

Q. How can regioselectivity be controlled during functionalization of this compound?

The bromine and chlorine substituents direct electrophilic/nucleophilic attacks to specific positions. For example:

Q. What computational methods predict the reactivity of this compound in drug discovery?

Density Functional Theory (DFT) calculations can model:

- Electrostatic Potential Maps : To identify reactive sites (e.g., electrophilic regions for SNAr).

- Docking Studies : To simulate interactions with biological targets (e.g., enzyme active sites).

- SAR Analysis : Correlate substituent effects (e.g., halogen size) with bioactivity .

Data Analysis and Optimization

Q. How should researchers address conflicting crystallographic data in halogenated benzofuran derivatives?

- Redundant Refinement : Use multiple software (e.g., SHELX, Olex2) to cross-validate bond lengths/angles.

- Hirshfeld Surface Analysis : To identify non-covalent interactions (e.g., Br···O contacts) that influence crystal packing .

Q. What experimental design principles optimize scalable synthesis of this compound?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic bromination steps.

- In-line Analytics : UV-Vis or FTIR probes to monitor reaction progression in real time.

- Green Chemistry Metrics : Evaluate atom economy and E-factor to minimize waste .

Comparative Table: Synthetic Routes for Halogenated Benzofurans

Key Recommendations

- Prioritize precursors with orthogonal protecting groups to minimize side reactions.

- Combine experimental and computational data to rationalize mechanistic pathways.

- Adopt open-science practices for data sharing to resolve reproducibility crises in synthetic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.